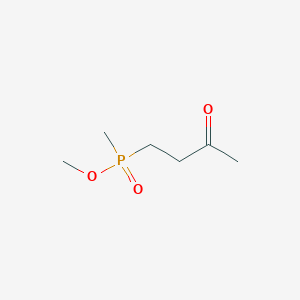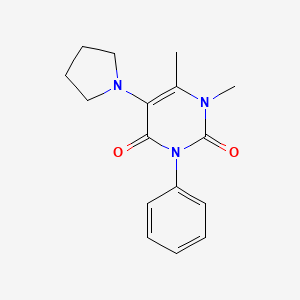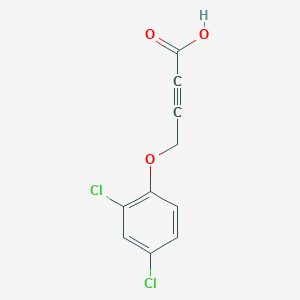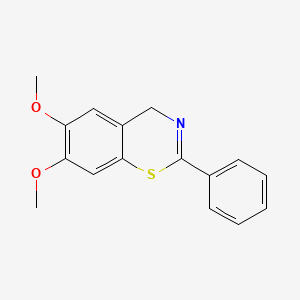
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.319. It is known for its unique structure, which includes a benzoic acid moiety substituted with methoxy groups and a quinoline ester with a nitro group .
Méthodes De Préparation
The synthesis of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester typically involves the esterification of 2,5-dimethoxybenzoic acid with 7-nitro-8-quinolinol. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Analyse Des Réactions Chimiques
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active quinoline moiety, which can then interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Benzoic acid, 2,5-dimethoxy-, 7-nitro-8-quinolyl ester can be compared with similar compounds such as:
Benzoic acid, 2,3-dimethoxy-, 7-nitro-8-quinolyl ester: Similar structure but with different methoxy group positions.
Benzoic acid, 2,4-dimethoxy-, 7-nitro-8-quinolyl ester: Another isomer with different methoxy group positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
29007-63-4 |
|---|---|
Formule moléculaire |
C18H14N2O6 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 2,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-12-6-8-15(25-2)13(10-12)18(21)26-17-14(20(22)23)7-5-11-4-3-9-19-16(11)17/h3-10H,1-2H3 |
Clé InChI |
PJSFGVDJGGZXJV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

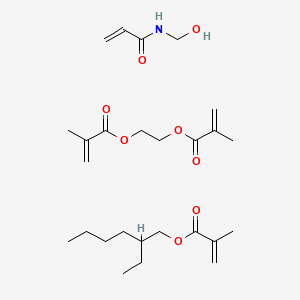
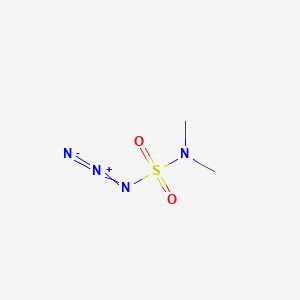
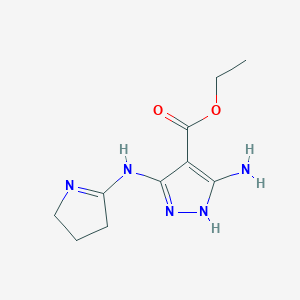
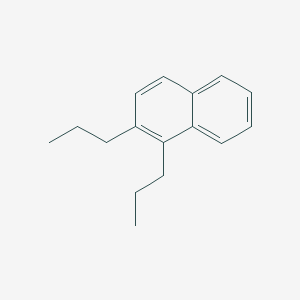
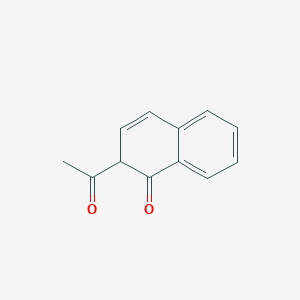
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
